N'-(1-benzylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine is a complex organic compound belonging to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine typically involves multiple steps. One common method involves the reaction of 1-benzylpiperidin-4-one with trimethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) and may require the use of reducing agents like sodium borohydride (NaBH4) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(1-benzylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine include:
N’-(1-benzylpiperidin-4-yl)acetohydrazide: Known for its analgesic properties and potential use in pain management.
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
Uniqueness
Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N'-(1-benzylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-18(2)13-14-19(3)17-9-11-20(12-10-17)15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZZUOBNQNQFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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